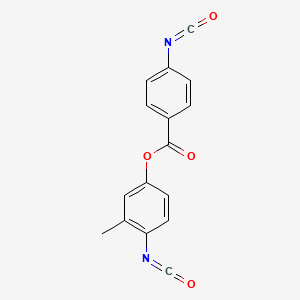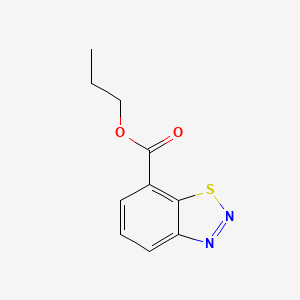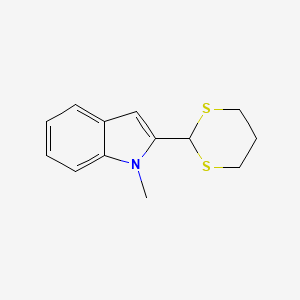
S-(4-octylphenyl) benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-octylphenyl) benzenecarbothioate: is an organic compound with the molecular formula C21H26OS It is a thioester derivative of benzenecarbothioic acid and is characterized by the presence of an octyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-octylphenyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 4-octylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
Benzenecarbothioic acid+4-octylphenolDCCS-(4-octylphenyl) benzenecarbothioate+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-octylphenyl) benzenecarbothioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaOH
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: S-(4-octylphenyl) benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. Thioesters are known to interact with various enzymes, making them valuable tools in enzymology studies.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to form stable thioester bonds makes it a candidate for drug design.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of S-(4-octylphenyl) benzenecarbothioate involves its interaction with specific molecular targets, such as enzymes. The thioester bond can undergo nucleophilic attack by active site residues, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function. The pathways involved depend on the specific enzyme and the context of the reaction.
Comparaison Avec Des Composés Similaires
- S-(4-methylphenyl) benzenecarbothioate
- S-(4-ethylphenyl) benzenecarbothioate
- S-(4-butylphenyl) benzenecarbothioate
Comparison: S-(4-octylphenyl) benzenecarbothioate is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring increased lipophilicity compared to its shorter alkyl chain analogs. The longer alkyl chain also influences its reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Propriétés
Numéro CAS |
118058-59-6 |
|---|---|
Formule moléculaire |
C21H26OS |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
S-(4-octylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)23-21(22)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 |
Clé InChI |
RSNMMGRRKZHZLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14290381.png)


![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)


![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)


![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)
